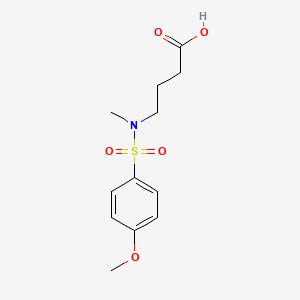

4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid

Beschreibung

4-(N-Methyl-4-methoxybenzenesulfonamido)butanoic acid (CID 16227713) is a sulfonamide derivative with the molecular formula C₁₂H₁₇NO₅S and a molecular weight of 287.33 g/mol. Its structure features a butanoic acid backbone substituted at the 4-position with an N-methyl-4-methoxybenzenesulfonamido group. The compound’s SMILES notation is CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC, and its InChIKey is HYNZYPQDYZRQNH-UHFFFAOYSA-N .

Sulfonamides are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties.

Eigenschaften

IUPAC Name |

4-[(4-methoxyphenyl)sulfonyl-methylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-13(9-3-4-12(14)15)19(16,17)11-7-5-10(18-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNZYPQDYZRQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid typically involves the following steps :

Formation of the sulfonamide: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with methylamine to form 4-methoxy-N-methylbenzenesulfonamide.

Alkylation: The sulfonamide is then alkylated with butanoic acid or its derivatives under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonamide group results in an amine derivative .

Wissenschaftliche Forschungsanwendungen

4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

4-[(3-Chloro-4-Methoxyphenyl)(Methylsulfonyl)Amino]Butanoic Acid (CAS 1040555-74-5)

- Structure : Substituted with a chloro group at the 3-position and a methylsulfonyl group on the benzene ring.

- Molecular Formula: C₁₀H₁₃ClNO₅S.

- The methylsulfonyl group replaces the methoxy group, altering solubility and metabolic stability .

(2S)-3-Methyl-2-(4-Methylbenzenesulfonamido)Butanoic Acid (CAS 17360-25-7)

- Structure: Stereospecific sulfonamido group at the 2-position of the butanoic acid chain, with a methyl substituent on the benzene ring.

- Molecular Formula: C₁₂H₁₇NO₄S.

- Key Differences : The stereochemistry (S-configuration) and positional isomerism (2- vs. 4-substitution) may lead to divergent biological activities, such as chiral recognition in enzyme inhibition .

4-(N-{[4-(Benzyloxy)Phenyl]Methyl}-4-Phenoxybenzenesulfonamido)Butanoic Acid (CAS 1253528-10-7)

Amino-Substituted Butanoic Acids

4-(N,N-Dimethylamino)Butanoic Acid

- Structure: Features a dimethylamino group instead of sulfonamido.

- Molecular Formula: C₆H₁₃NO₂.

- Key Differences : The absence of sulfonamido reduces hydrogen-bonding capacity, while the tertiary amine enhances basicity (pKa ~9.5). This compound is often used as a precursor in peptide synthesis .

4-((tert-Butoxycarbonyl)(Methyl)Amino)Butanoic Acid (CAS 94994-39-5)

Aromatic-Substituted Butanoic Acids

4-(4-Hydroxyphenyl)Butanoic Acid (CAS 7021-11-6)

- Structure : Hydroxyphenyl substituent instead of sulfonamido.

- Molecular Formula : C₁₀H₁₂O₃.

- Key Differences: The phenolic hydroxyl group (pKa ~10) increases acidity and enables conjugation in metabolic pathways. It is a key intermediate in synthesizing LY518674, a peroxisome proliferator-activated receptor agonist .

4-(2,5-Dimethoxyphenyl)Butanoic Acid

Physicochemical Properties

- Key Insight : Sulfonamide derivatives generally exhibit lower aqueous solubility due to hydrophobic aromatic groups. The target compound’s methoxy group improves solubility compared to chlorinated analogs .

Biologische Aktivität

4-(N-methyl-4-methoxybenzenesulfonamido)butanoic acid is a sulfonamide derivative that exhibits potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique functional groups, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The chemical structure of 4-(N-methyl-4-methoxybenzenesulfonamido)butanoic acid includes:

- A butanoic acid moiety

- A sulfonamide group

- A methoxy-substituted aromatic ring

This combination of features allows the compound to engage in various biochemical interactions, potentially influencing different biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity, while the methoxy and methyl groups may enhance binding affinity to target sites. Research indicates that compounds with similar structures can modulate inflammatory responses and immune activation pathways .

1. Anti-inflammatory Effects

Studies have shown that derivatives of sulfonamides, including 4-(N-methyl-4-methoxybenzenesulfonamido)butanoic acid, can exhibit anti-inflammatory properties. They may inhibit pathways associated with pro-inflammatory cytokines, thereby reducing inflammation in various models .

2. Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial survival.

3. Immunomodulatory Effects

Research indicates that this compound may act as an immunomodulator, enhancing immune responses when used as a co-adjuvant in vaccination studies. For instance, it has been shown to enhance antigen-specific immunoglobulin responses in murine models when combined with other immunostimulants .

Research Findings and Case Studies

Several studies have investigated the biological activity of 4-(N-methyl-4-methoxybenzenesulfonamido)butanoic acid:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications on the aromatic ring or alterations in the sulfonamide group can significantly affect its potency and selectivity against biological targets. For example, the presence of methoxy groups at specific positions on the benzene ring has been linked to enhanced activity against inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.